molecular formula C12H9ClFNO B1329043 2-(2-Chlorophenoxy)-5-fluoroaniline CAS No. 946774-87-4

2-(2-Chlorophenoxy)-5-fluoroaniline

Cat. No.: B1329043
CAS No.: 946774-87-4
M. Wt: 237.66 g/mol
InChI Key: CWHCXQWFHFXDOZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorophenoxy group and a fluorine atom attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-5-fluoroaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chlorophenol with 5-fluoro-2-nitroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-5-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder in acidic conditions or catalytic hydrogenation can be used.

    Substitution: Bases such as potassium carbonate and solvents like dimethylformamide are commonly used.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenoxy)-5-fluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound due to its structural similarity to other bioactive molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)aniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    2-(2-Fluorophenoxy)-5-chloroaniline: Has the positions of chlorine and fluorine swapped, leading to different chemical properties.

    2-(2-Bromophenoxy)-5-fluoroaniline: Bromine replaces chlorine, potentially altering its reactivity and applications.

Uniqueness

2-(2-Chlorophenoxy)-5-fluoroaniline is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHCXQWFHFXDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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